![molecular formula C16H17N3OS3 B4010180 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4010180.png)
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Description
The compound of interest belongs to a class of chemicals that include thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. These compounds are of significant interest due to their diverse pharmacological properties and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions of thioamides or thioureas with α-haloketones or α,β-unsaturated carbonyl compounds. For example, 2,3-disubstituted thiazolidin-4-ones containing sterically hindered groups can be synthesized via the condensation of thioglycolic acid with azomethines derived from substituted benzaldehydes (Silin, Kelarev, & Abu-Ammar, 2012).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by X-ray diffraction studies, which reveal the conformational features and crystal packing. For instance, the crystal structure of a related thiazole derivative was established, highlighting N–H···S, C–H···O, and N–H···O hydrogen bonds stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Thiazole derivatives can undergo various chemical reactions, including cyclization, substitution, and condensation, leading to a wide range of biologically active compounds. For example, reaction of phenylglyoxalyl bromide arylhydrazones with thiourea can produce aminothiazoles, showcasing the versatility of thiazole chemistry (Shawali & Abdelhamid, 1976).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in drug design and development. These properties are determined using various spectroscopic and crystallographic techniques.
Chemical Properties Analysis
Thiazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anti-inflammatory, and psychotropic activities. Their chemical behavior is influenced by the substitution pattern on the thiazole ring, which can significantly affect their biological activity (Zablotskaya et al., 2013).
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS3/c1-2-13(23-16-17-8-9-21-16)14(20)19-15-18-12(10-22-15)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUPZQHRRQELIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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